molecular formula C11H9NO3 B13189354 6-Hydroxy-2-methylquinoline-3-carboxylic acid

6-Hydroxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B13189354
M. Wt: 203.19 g/mol
InChI Key: DMFRAHCBYVFZAH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts .

Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid . This method is known for its ability to produce quinoline derivatives with high yields.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

6-Hydroxy-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxyquinoline-3-carboxylic acid
  • 2-Methylquinoline-3-carboxylic acid
  • 4-Hydroxy-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Hydroxy-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

6-hydroxy-2-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6/h2-5,13H,1H3,(H,14,15)

InChI Key

DMFRAHCBYVFZAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)O

Origin of Product

United States

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